molecular formula C6H7BClNO2 B8118944 [5-(Chloromethyl)pyridin-3-yl]boronic acid

[5-(Chloromethyl)pyridin-3-yl]boronic acid

Cat. No.: B8118944
M. Wt: 171.39 g/mol
InChI Key: IQSLTEWPLIGRQH-UHFFFAOYSA-N
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Description

[5-(Chloromethyl)pyridin-3-yl]boronic acid is a boronic acid derivative that features a pyridine ring substituted with a chloromethyl group at the 5-position and a boronic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(Chloromethyl)pyridin-3-yl]boronic acid typically involves the halogenation of a pyridine derivative followed by borylation. One common method starts with the chloromethylation of pyridine, which can be achieved using chloromethyl methyl ether and a Lewis acid catalyst such as aluminum chloride. The resulting 5-(Chloromethyl)pyridine is then subjected to a borylation reaction using a boronic acid reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base like potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

[5-(Chloromethyl)pyridin-3-yl]boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, [5-(Chloromethyl)pyridin-3-yl]boronic acid is used as a building block for the synthesis of more complex molecules. It is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in organic synthesis .

Biology

Boronic acids are known to interact with enzymes and receptors, making them useful in the design of enzyme inhibitors and receptor modulators .

Medicine

In medicine, boronic acid derivatives are explored for their potential as therapeutic agents. They have shown promise in the treatment of diseases such as cancer and diabetes due to their ability to inhibit specific enzymes and proteins involved in disease pathways .

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and catalysts. Its unique chemical properties make it suitable for applications in materials science and catalysis .

Mechanism of Action

The mechanism of action of [5-(Chloromethyl)pyridin-3-yl]boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is a key feature in its biological activity. This interaction can inhibit the activity of enzymes by blocking their active sites or altering their conformation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[5-(Chloromethyl)pyridin-3-yl]boronic acid is unique due to the presence of both a chloromethyl group and a boronic acid group on the pyridine ring. This combination of functional groups provides distinct reactivity and versatility in chemical synthesis and biological applications .

Properties

IUPAC Name

[5-(chloromethyl)pyridin-3-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BClNO2/c8-2-5-1-6(7(10)11)4-9-3-5/h1,3-4,10-11H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQSLTEWPLIGRQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)CCl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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